4-(2-piperidin-2-yletil)fenol

Descripción general

Descripción

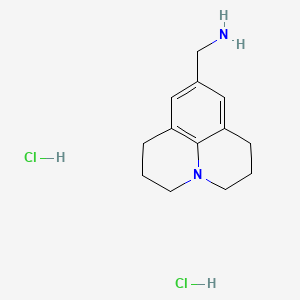

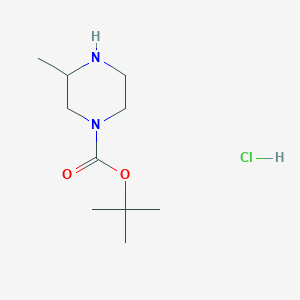

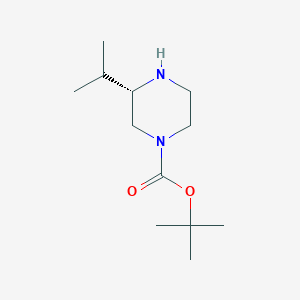

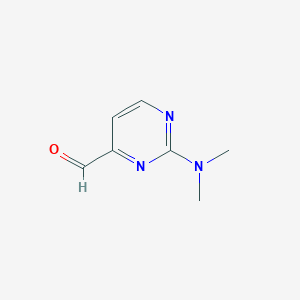

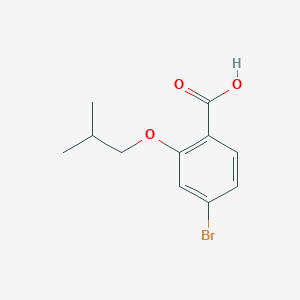

4-(2-(Piperidin-2-yl)ethyl)phenol, commonly known as 4-Piperidin-2-yl-phenol, is a chemical compound found in many natural and synthetic sources. It is an aromatic heterocyclic compound with a molecular formula of C10H15NO. This compound has a wide range of uses in the scientific research field, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all important factors to consider when conducting experiments.

Aplicaciones Científicas De Investigación

Diseño de Fármacos Farmacéuticos

4-(2-piperidin-2-yletil)fenol: es un derivado de piperidina, que es un bloque de construcción crucial en el diseño de fármacos farmacéuticos . Las estructuras de piperidina se encuentran en muchos agentes terapéuticos debido a sus propiedades farmacofóricas. Este compuesto, con su grupo hidroxilo fenólico, podría ser un precursor en la síntesis de posibles fármacos con propiedades farmacocinéticas mejoradas.

Agentes del Sistema Nervioso Central (SNC)

La porción de piperidina a menudo se asocia con la actividad del SNC. Como tal, This compound puede investigarse por su potencial como agente del SNC, posiblemente ofreciendo beneficios terapéuticos para afecciones como la enfermedad de Alzheimer, la esquizofrenia y la depresión .

Investigación Anticancerígena

Los derivados de piperidina han mostrado promesa en la investigación anticancerígena. La estructura única de This compound podría explorarse por sus propiedades anticancerígenas, particularmente en el diseño de inhibidores que se dirigen a vías específicas involucradas en la proliferación de células cancerosas .

Aplicaciones Antimicrobianas y Antifúngicas

El potencial del compuesto para servir como andamiaje para desarrollar nuevos agentes antimicrobianos y antifúngicos es significativo. Su flexibilidad estructural permite la síntesis de diversos derivados que pueden probarse contra diversas cepas bacterianas y fúngicas .

Agentes Analgésicos y Antiinflamatorios

La investigación sobre derivados de piperidina como analgésicos y agentes antiinflamatorios está en curso. This compound podría contribuir a este campo al actuar como un compuesto principal para desarrollar nuevos medicamentos para aliviar el dolor .

Ciencia de Materiales

En la ciencia de los materiales, el grupo fenólico de This compound se puede utilizar para crear polímeros con características específicas. Estos polímeros podrían tener aplicaciones en la creación de nuevos materiales con propiedades térmicas y mecánicas deseadas .

Síntesis Química y Catálisis

Este compuesto también puede encontrar aplicaciones en la síntesis química como catalizador o reactivo debido a su grupo fenólico reactivo. Podría facilitar diversas transformaciones orgánicas, contribuyendo a la síntesis de moléculas complejas .

Alimentos y Nutrición

Los fenoles funcionales, como This compound, pueden mejorar los rasgos funcionales de los compuestos fenólicos en alimentos y nutrición. Pueden mejorar la estabilidad y biodisponibilidad de los nutrientes, contribuyendo a productos alimenticios que promueven la salud .

Direcciones Futuras

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s worth noting that piperidine derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Result of Action

Piperidine derivatives have been associated with a variety of pharmacological activities .

Análisis Bioquímico

Biochemical Properties

4-(2-(Piperidin-2-yl)ethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, piperidine derivatives, including 4-(2-(Piperidin-2-yl)ethyl)phenol, are known to inhibit tubulin polymerization, which is crucial for cell division . This compound also interacts with cytochrome P450 enzymes, affecting their metabolic activity . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in pharmacological applications.

Cellular Effects

4-(2-(Piperidin-2-yl)ethyl)phenol exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses . Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of 4-(2-(Piperidin-2-yl)ethyl)phenol involves its binding interactions with various biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction can result in changes in gene expression and subsequent cellular responses. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-(Piperidin-2-yl)ethyl)phenol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-(Piperidin-2-yl)ethyl)phenol is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as prolonged inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of 4-(2-(Piperidin-2-yl)ethyl)phenol vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-(2-(Piperidin-2-yl)ethyl)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

4-(2-(Piperidin-2-yl)ethyl)phenol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, 4-(2-(Piperidin-2-yl)ethyl)phenol can affect metabolic flux and alter the levels of specific metabolites, further impacting cellular function .

Transport and Distribution

The transport and distribution of 4-(2-(Piperidin-2-yl)ethyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters . Once inside the cell, 4-(2-(Piperidin-2-yl)ethyl)phenol can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and its ability to reach target sites within the cell.

Subcellular Localization

4-(2-(Piperidin-2-yl)ethyl)phenol exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall efficacy. For example, localization to the nucleus can enhance the compound’s ability to modulate gene expression, while localization to the mitochondria can impact cellular metabolism .

Propiedades

IUPAC Name |

4-(2-piperidin-2-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXOKPCLHZVBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648165 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

408312-63-0 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1292734.png)